molecular formula C18H4Cl6O2 B14269632 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione CAS No. 137313-63-4

2,3,6,8,9,11-Hexachlorotetracene-5,12-dione

Cat. No.: B14269632
CAS No.: 137313-63-4
M. Wt: 464.9 g/mol
InChI Key: GJIFEPVHEMUXOB-UHFFFAOYSA-N
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Description

2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of six chlorine atoms and two ketone groups on a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully regulated to avoid over-chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,3,6,8,9,11-Hexachlorotetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state products such as tetracene-5,12-dione derivatives.

    Reduction: Alcohol derivatives of tetracene.

    Substitution: Various substituted tetracene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,6,8,9,11-Hexachlorotetracene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione in medicinal applications involves its interaction with cellular DNA. The compound intercalates into the DNA structure, disrupting the replication process and leading to cell death. It also induces apoptosis by activating caspase enzymes and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is unique due to its specific pattern of chlorination, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as organic semiconductors and anticancer agents.

Properties

CAS No.

137313-63-4

Molecular Formula

C18H4Cl6O2

Molecular Weight

464.9 g/mol

IUPAC Name

2,3,6,8,9,11-hexachlorotetracene-5,12-dione

InChI

InChI=1S/C18H4Cl6O2/c19-9-1-5-6(2-10(9)20)16(24)14-13(15(5)23)17(25)7-3-11(21)12(22)4-8(7)18(14)26/h1-4H

InChI Key

GJIFEPVHEMUXOB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=C3C(=C2Cl)C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)Cl

Origin of Product

United States

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